2-Aminothiazole-5-carboxylic acid

Catalog No.
S665722
CAS No.
40283-46-3
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiazole-5-carboxylic acid

CAS Number

40283-46-3

Product Name

2-Aminothiazole-5-carboxylic acid

IUPAC Name

2-amino-1,3-thiazole-5-carboxylic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8)

InChI Key

ZFMRDDYYJJCBKC-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)C(=O)O

Canonical SMILES

C1=C(SC(=N1)N)C(=O)O

The exact mass of the compound 2-Aminothiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) is a heterocyclic compound featuring a thiazole ring substituted with a primary amine at the C2 position and a carboxylic acid at the C5 position. This specific arrangement of functional groups makes it a valuable and widely used building block in the synthesis of complex organic molecules.[1][2] The 2-aminothiazole scaffold itself is recognized as a 'privileged structure' in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[3][4][5] The presence of both a nucleophilic amine and an electrophilic carboxylic acid group allows for sequential and site-specific modifications, making it a versatile precursor for constructing libraries of bioactive compounds and functional materials.[1][6]

Substituting 2-Aminothiazole-5-carboxylic acid with its corresponding ethyl ester, its C4-carboxylic acid isomer, or the parent 2-aminothiazole is a critical process error. The free carboxylic acid at the C5 position is essential for direct amide bond formation using standard coupling reagents, a route that is blocked when using the ethyl ester, which would first require a separate hydrolysis step, adding time, cost, and potential yield loss to a synthetic workflow.[3] Furthermore, the C5-positioning is geometrically distinct from the C4-isomer; this spatial arrangement is crucial for directing cyclization reactions and determining the final conformation and binding affinity of complex molecules like kinase inhibitors.[7] Using the parent 2-aminothiazole would entirely omit the carboxylic acid functionality, which is often a key pharmacophore or an essential handle for further derivatization. Therefore, for syntheses requiring direct coupling or specific regiochemistry, this exact isomer and form is necessary.

Enables a More Direct, High-Yield Synthesis Route to Bioactive Amides Compared to Ester Analogs

A key procurement decision is choosing between the free acid (2-Aminothiazole-5-carboxylic acid) and its ethyl ester. The free acid allows for a more convergent and efficient synthesis of N-aryl amides, a critical scaffold in many kinase inhibitors. One modern approach involves first creating a β-ethoxyacrylamide intermediate, which is then cyclized with thiourea to directly form the target 2-amino-N-arylthiazole-5-carboxamide.[1] This route avoids the multiple protection, hydrolysis, and deprotection steps required when starting from the ethyl 2-aminothiazole-5-carboxylate ester, which can be inefficient, especially with sterically hindered anilines like 2-chloro-6-methylaniline where coupling yields were reported as 'unsatisfactory'.[1] This makes the free acid the precursor of choice for scalable, efficient amide synthesis.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirectly enables a convergent synthesis that avoids protection/deprotection steps.
Comparator Or BaselineEthyl 2-aminothiazole-5-carboxylate requires a multi-step sequence: N-Boc protection, ester hydrolysis, amide coupling, and N-Boc deprotection.
Quantified DifferenceEliminates three major synthetic operations (protection, hydrolysis, deprotection) required for the ester comparator.
ConditionsSynthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for Dasatinib.

Choosing this free acid precursor can significantly shorten synthesis time, reduce reagent costs, and improve overall process yield by avoiding problematic steps associated with the ester analog.

Essential Regioisomer for Synthesizing Thiazolo[5,4-b]pyridine Cores

The spatial orientation of the amine and carboxylic acid groups is non-negotiable for the synthesis of specific fused heterocyclic systems. For the construction of thiazolo[5,4-b]pyridines, 2-Aminothiazole-5-carboxylic acid is the required starting material. In contrast, its isomer, 2-aminothiazole-4-carboxylic acid, under similar reaction conditions (e.g., Gould-Jacobs reaction), would lead to the formation of the isomeric thiazolo[4,5-b]pyridine system. The selection between the C5 and C4 carboxylic acid isomers directly dictates the final core structure of the resulting fused system, which has profound implications for its biological activity and physical properties. Therefore, for any research or manufacturing process targeting the thiazolo[5,4-b]pyridine scaffold, the C5-carboxylic acid is the only viable procurement choice.

Evidence DimensionRegiochemical Outcome in Cyclization
Target Compound DataForms thiazolo[5,4-b]pyridine systems.
Comparator Or Baseline2-Aminothiazole-4-carboxylic acid forms thiazolo[4,5-b]pyridine systems.
Quantified Difference100% difference in product regioisomer; leads to a completely different heterocyclic scaffold.
ConditionsStandard conditions for Gould-Jacobs reaction or similar thermal cyclizations used in the synthesis of fused pyridine rings.

Procuring the wrong regioisomer (C4 vs. C5) results in the synthesis of a fundamentally different molecule, making this a critical, specification-driven purchasing decision.

Processability Advantage: Amenable to Direct Amide Coupling Without Prior Hydrolysis

In multi-step syntheses, operational simplicity is paramount. 2-Aminothiazole-5-carboxylic acid can be directly activated and coupled with amines using standard reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[8] This is a direct conversion of the acid to an amide. The common substitute, ethyl 2-aminothiazole-5-carboxylate, cannot undergo this reaction. To achieve the same amide product from the ester, a scientist must first perform a saponification (e.g., using NaOH) to generate the carboxylic acid in situ, followed by acidification, extraction, and then the amide coupling.[3] This adds at least one full reaction step with associated workup and purification, increasing labor, solvent usage, and the potential for yield loss. For process efficiency, the free acid is the more direct and economical precursor.

Evidence DimensionNumber of Steps to Amide Product
Target Compound Data1 step (Direct coupling)
Comparator Or BaselineEthyl 2-aminothiazole-5-carboxylate requires 2+ steps (Hydrolysis, then coupling).
Quantified DifferenceReduces the synthetic sequence by at least one full operational step compared to the ester.
ConditionsStandard amide coupling reactions (e.g., EDCI/HOBt) versus ester hydrolysis followed by coupling.

This compound saves an entire process step, reducing time, labor, and material costs for any application requiring the synthesis of 2-aminothiazole-5-carboxamides.

Streamlined Synthesis of Kinase Inhibitor Cores and Libraries

This compound is the preferred precursor for the efficient, large-scale synthesis of 2-aminothiazole-5-carboxamides, a key structural motif in many kinase inhibitors like Dasatinib. Its ability to undergo direct, convergent synthesis routes avoids the multi-step protection and hydrolysis sequences required when starting from the ethyl ester, making it ideal for process chemistry and medicinal chemistry campaigns where time and yield are critical.[1]

Regiospecific Construction of Thiazolo[5,4-b]pyridine Scaffolds

When the specific constitutional isomer of a fused heterocyclic system is required, this compound is the correct choice. Its C5-carboxylic acid and C2-amine geometry uniquely enables the synthesis of the thiazolo[5,4-b]pyridine ring system, a scaffold of interest in drug discovery. Using the C4-isomer would result in an entirely different, non-interchangeable molecular framework.

Direct Precursor for Amide-Functionalized Materials and Agrochemicals

As a bifunctional building block, this compound serves as an excellent starting point for materials requiring an amide linkage and a thiazole core. The free carboxylic acid allows for direct coupling to amine-functionalized polymers, surfaces, or other molecular fragments in a single step, bypassing the additional hydrolysis step needed for ester-based analogs.[8]

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40283-46-3

Wikipedia

2-Amino-1,3-thiazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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